molecular formula C10H21ClN2O3S B1464839 4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride CAS No. 2203069-86-5

4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride

Cat. No.: B1464839
CAS No.: 2203069-86-5
M. Wt: 284.8 g/mol
InChI Key: ZLVUBDMOHGXALM-UHFFFAOYSA-N
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Description

4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride is a chemical compound with the molecular formula C9H19ClN2O3S and a molecular weight of 270.78 g/mol . This compound is characterized by the presence of a piperidine ring, a morpholine ring, and a sulfonyl group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine and morpholine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have varied applications depending on their chemical properties.

Scientific Research Applications

4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride include other piperidine and morpholine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a piperidine ring, a morpholine ring, and a sulfonyl group. This combination imparts specific chemical properties and reactivity, making it particularly useful in certain chemical and pharmaceutical applications.

Properties

IUPAC Name

4-(piperidin-4-ylmethylsulfonyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S.ClH/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUBDMOHGXALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride
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4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride
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4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride
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